CCRIS 1749

描述

The Chemical Carcinogenesis Research Information System (CCRIS) is a specialized database developed and maintained by the National Cancer Institute (NCI). It provides evaluated data on carcinogenicity, mutagenicity, tumor promotion, and tumor inhibition studies for over 8,000 chemicals, primarily derived from animal models (e.g., rodents) . CCRIS entries typically include:

- Chemical identity: CAS number, molecular formula, synonyms.

- Experimental data: Species tested, dosage, exposure duration, and outcomes (e.g., tumor incidence, mutagenic activity).

- Expert evaluations: Quality assessments of study designs and results .

CCRIS is widely used in toxicology and regulatory risk assessments, often cross-referenced with databases like the National Toxicology Program (NTP) and Carcinogenic Potency Database (CPDB) .

属性

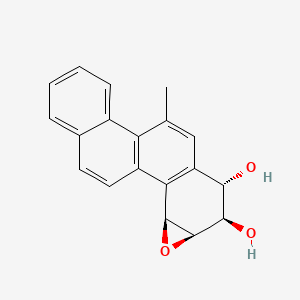

CAS 编号 |

81851-67-4 |

|---|---|

分子式 |

C19H16O3 |

分子量 |

292.3 g/mol |

IUPAC 名称 |

(3S,5R,6R,7S)-10-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |

InChI |

InChI=1S/C19H16O3/c1-9-8-13-15(18-19(22-18)17(21)16(13)20)12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8,16-21H,1H3/t16-,17+,18-,19+/m0/s1 |

InChI 键 |

LMQWCOZFQUNBGM-ZSYWTGECSA-N |

SMILES |

CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4 |

手性 SMILES |

CC1=CC2=C([C@H]3[C@H](O3)[C@@H]([C@H]2O)O)C4=C1C5=CC=CC=C5C=C4 |

规范 SMILES |

CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4 |

其他CAS编号 |

111901-42-9 |

同义词 |

7,8-DETMC 9,10-epoxy-7,8-dihydroxy-7,8,9,10-tetrahydro-5-methylchrysene trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of CCRIS 1749 typically involves multiple steps, starting from chrysene or its derivatives. The process includes:

Hydroxylation: Introduction of hydroxyl groups at specific positions on the chrysene ring.

Epoxidation: Formation of the epoxide ring through the reaction of the hydroxylated intermediate with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).

Methylation: Introduction of a methyl group at the 5-position, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.

化学反应分析

Types of Reactions

CCRIS 1749 undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinones.

Reduction: Reduction reactions can convert the epoxide group to a diol.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can react with the epoxide under mild conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of diols.

Substitution: Formation of various ring-opened products depending on the nucleophile used.

科学研究应用

CCRIS 1749 has several applications in scientific research:

Chemistry: Studied for its reactivity and as a model compound for understanding PAH behavior.

Biology: Investigated for its interactions with DNA and proteins, particularly in the context of carcinogenesis.

Medicine: Potential use in studying the mechanisms of cancer development and testing chemopreventive agents.

Industry: Used in the development of materials with specific chemical properties, such as high thermal stability.

作用机制

The compound exerts its effects primarily through interactions with cellular macromolecules. The epoxide group can form covalent bonds with DNA, leading to mutations and potentially carcinogenesis. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The molecular targets include DNA, RNA, and various proteins involved in cell signaling pathways.

相似化合物的比较

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models predict carcinogenicity based on molecular descriptors (e.g., hydrophobicity, electrophilicity). For example, studies using CCRIS data have identified structural alerts (e.g., nitro groups, aromatic amines) linked to genotoxicity .

Carcinogenic Potency Classification

Chemicals are categorized by carcinogenic potency (e.g., Group 1: confirmed human carcinogens; Group 2: probable/possible carcinogens). Studies leveraging CCRIS and NTP data classify compounds into these groups using standardized bioassay results .

Experimental Endpoint Comparisons

Parameters include:

- Minimum carcinogenic dose (MCD): Lowest dose inducing tumors in animal models.

- Target organs: Tissue-specific carcinogenic effects.

- Mutagenicity : Results from Ames tests or chromosomal aberration assays .

Comparison of this compound with Structurally Similar Compounds

While direct data on "this compound" is unavailable, the following table illustrates a generalized comparison framework based on CCRIS entries for nitroaromatic compounds and heterocyclic amines, which are common in carcinogenicity studies:

| Parameter | This compound (Hypothetical) | Diethylnitrosamine (NTP) | 1,4-Dioxane (CCRIS) | Thioacetamide (CCRIS) |

|---|---|---|---|---|

| CAS Number | Not specified | 55-18-5 | 123-91-1 | 62-55-5 |

| Carcinogenic Group | Group 2 (Probable) | Group 1 (Confirmed) | Group 2 (Probable) | Group 2 (Probable) |

| Target Organs | Liver, lung | Liver, esophagus | Liver, nasal cavity | Liver, thyroid |

| Mutagenicity (Ames Test) | Positive | Negative | Negative | Positive |

| MCD (mg/kg/day) | 10 (rat) | 0.1 (rat) | 50 (rat) | 5 (rat) |

| Key Structural Alerts | Nitro group | Nitrosamine backbone | Ether linkage | Thioamide group |

Key Findings:

- Potency Variance : Nitrosamines (e.g., diethylnitrosamine) exhibit higher potency (lower MCD) due to direct DNA alkylation, whereas nitroaromatics (e.g., this compound) may require metabolic activation .

- Mechanistic Differences: Thioacetamide and 1,4-dioxane show non-genotoxic mechanisms (e.g., oxidative stress), contrasting with mutagenic compounds like this compound .

常见问题

How can researchers formulate a focused and testable research question for studying CCRIS 1749?

A well-constructed research question must align with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . For this compound:

- Specificity : Narrow the scope to a measurable outcome (e.g., "How does this compound modulate [specific pathway] in [cell type] under [condition]?").

- Feasibility : Ensure access to relevant assays (e.g., HPLC for quantification) and biological models .

- Literature Gaps : Use systematic reviews to identify understudied mechanisms or conflicting findings .

- Ethical Alignment : Adhere to institutional guidelines for chemical handling and in vivo studies .

Q. What experimental design principles are critical for preliminary studies on this compound?

- Control Groups : Include positive/negative controls (e.g., known agonists/inhibitors) to validate assay sensitivity .

- Dose-Response Curves : Use logarithmic dilutions to identify effective concentrations and minimize cytotoxicity .

- Replication : Triplicate samples for statistical power, with independent experimental repeats .

- Data Documentation : Record raw data with metadata (e.g., pH, temperature, batch numbers) for reproducibility .

Q. How should researchers conduct a literature review to contextualize this compound within existing studies?

- Keyword Strategy : Combine terms like "this compound," "chemical structure," "kinase inhibition," and "toxicology" using Boolean operators .

- Source Evaluation : Prioritize peer-reviewed journals over preprint platforms; exclude non-academic sources (e.g., BenchChem) .

- Contradiction Mapping : Tabulate conflicting results (e.g., efficacy in vitro vs. in vivo) for hypothesis refinement .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s mechanism of action?

- Systematic Validation : Replicate experiments using orthogonal methods (e.g., Western blot vs. ELISA for protein quantification) .

- Error Source Analysis : Audit variables like reagent purity, cell passage number, and instrument calibration .

- Meta-Analysis : Apply statistical models (e.g., random-effects models) to aggregate findings across studies .

- Hypothesis Refinement : Propose follow-up studies (e.g., CRISPR knockouts) to test conflicting theories .

Q. What strategies optimize this compound’s experimental parameters for high-throughput screening?

- Automation : Use liquid handlers for consistent compound dispensing and minimize human error .

- Multi-Omics Integration : Pair transcriptomic data (RNA-seq) with proteomic profiling to capture dynamic responses .

- Machine Learning : Train models on existing dose-response data to predict untested concentrations or combinatorial effects .

Q. How can researchers integrate computational and wet-lab approaches to study this compound’s binding affinity?

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding sites, followed by mutagenesis for validation .

- Kinetic Assays : Perform surface plasmon resonance (SPR) to measure on/off rates, correlating with in silico predictions .

- Data Cross-Validation : Compare computational ΔG values with experimental ITC (isothermal titration calorimetry) results .

Methodological Best Practices

- Data Presentation : Use tables to summarize dose-response metrics (IC50, Hill coefficients) and figures for pathway diagrams .

- Ethical Compliance : Document IRB/IACUC approvals for animal studies and ensure data anonymization in human cell research .

- Collaborative Frameworks : Adopt open-access platforms (e.g., GitHub) for code sharing and collaborative data annotation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。